4-(3-Bromophenyl)-2,6-dichloro-5-methylpyrimidine
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the methyl group at the 5-position, and the substitution of the bromophenyl and chloro groups at the appropriate positions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the positions of the bromophenyl, dichloro, and methyl groups on the pyrimidine ring. The presence of these substituents would influence the compound’s electronic structure and reactivity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the electron-withdrawing nature of the bromine and chlorine atoms, and the electron-donating nature of the methyl group. These groups could potentially make the compound susceptible to further substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the nature and position of the substituent groups .Mechanism of Action
Target of Action
The primary targets of 4-(3-Bromophenyl)-2,6-dichloro-5-methylpyrimidine are the Proto-oncogene tyrosine-protein kinase Src and the Epidermal growth factor receptor (EGFR) . These proteins play crucial roles in cell proliferation and survival, making them important targets for therapeutic intervention.
Mode of Action
This compound acts as an inhibitor of the EGFR . By binding to these receptors, it prevents the activation of downstream signaling pathways that promote cell growth and survival. This leads to the inhibition of cell proliferation and induces cell death .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. The inhibition of EGFR disrupts the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cell growth, proliferation, and survival . The disruption of these pathways leads to cell cycle arrest and apoptosis .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) of this compound are crucial factors that influence its bioavailability and therapeutic efficacy .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and the induction of cell death . This is achieved through the disruption of key biochemical pathways and the inhibition of EGFR .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-(3-Bromophenyl)-2,6-dichloro-5-methylpyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. The interaction between this compound and acetylcholinesterase can lead to the inhibition of the enzyme’s activity, affecting neurotransmission and potentially leading to neurotoxic effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce oxidative stress in cells by increasing the production of reactive oxygen species (ROS). This oxidative stress can lead to cellular damage, affecting DNA, proteins, and lipids, and ultimately impacting cell viability and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, this compound can influence gene expression by interacting with transcription factors or signaling molecules, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of degradation products that may have different biochemical properties and effects. Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can induce toxic effects, including neurotoxicity, hepatotoxicity, and oxidative stress .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biochemical properties and effects. The interaction with these enzymes can also affect metabolic flux and metabolite levels, influencing the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biochemical effects. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells. The distribution of this compound within tissues can also affect its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
4-(3-bromophenyl)-2,6-dichloro-5-methylpyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrCl2N2/c1-6-9(15-11(14)16-10(6)13)7-3-2-4-8(12)5-7/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQQXAVXWHXVQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)Cl)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrCl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954231-30-2 | |
Record name | 4-(3-bromophenyl)-2,6-dichloro-5-methylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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